molecular formula C9H13N3O B2873329 N,N-Diethylpyrimidine-4-carboxamide CAS No. 90648-34-3

N,N-Diethylpyrimidine-4-carboxamide

Cat. No. B2873329
CAS RN: 90648-34-3
M. Wt: 179.223
InChI Key: DCUDAKLNCMODAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Diethylpyrimidine-4-carboxamide” is a chemical compound with the molecular formula C9H13N3O . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is N,N-diethylpyrimidine-4-carboxamide .


Molecular Structure Analysis

The InChI code for “N,N-Diethylpyrimidine-4-carboxamide” is 1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3 . Its canonical SMILES structure is CCN(CC)C(=O)C1=NC=NC=C1 .


Physical And Chemical Properties Analysis

“N,N-Diethylpyrimidine-4-carboxamide” has a topological polar surface area of 46.1 Ų and a XLogP3 value of 0.6 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound’s complexity, as computed by Cactvs, is 168 .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including N,N-Diethylpyrimidine-4-carboxamide, are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Functionalized Pyrimidine Derivatives

The N-p-methoxybenzyl (N-PMB) protective group has been used in the synthesis of functionalized pyrimidine derivatives, including N,N-Diethylpyrimidine-4-carboxamide . This strategy allows for the control of either acid chloride, nitrile, or ketone reaction participants .

Pincer-Type Tricationic Compound

N,N-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a compound similar to N,N-Diethylpyrimidine-4-carboxamide, has been described as a pincer-type tricationic compound . This compound features three triflate anions in the asymmetric unit, with two of the triflate ligands connected to the pincer pro-ligand by strong N–H⋯O hydrogen bonds .

Anion Receptors

Tridentate pincer ligands with a defined region of positive charge, such as N,N-Diethylpyrimidine-4-carboxamide, have good potential to act as anion receptors . These compounds can display hydrogen bond interactions that are essential in maintaining biological processes .

Molecular Switches

Tridentate pincer ligands derived from the isomeric series of pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids have been reported to embody interactions and have been utilized as molecular switches .

Catalysis

Tridentate pincer ligands, including N,N-Diethylpyrimidine-4-carboxamide, have been used in catalysis . These compounds can enhance the rate of chemical reactions .

Future Directions

While specific future directions for “N,N-Diethylpyrimidine-4-carboxamide” are not available, kinase inhibitors, which include pyrimidine derivatives, have shown significant progress in drug discovery over the past 20 years . This suggests potential future research directions in the development of new drugs involving pyrimidine derivatives.

properties

IUPAC Name

N,N-diethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUDAKLNCMODAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylpyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.